2-chloro-N-propylpropanamide

Catalog No.
S807822
CAS No.
94318-71-5
M.F
C6H12ClNO
M. Wt
149.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-propylpropanamide

CAS Number

94318-71-5

Product Name

2-chloro-N-propylpropanamide

IUPAC Name

2-chloro-N-propylpropanamide

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

InChI

InChI=1S/C6H12ClNO/c1-3-4-8-6(9)5(2)7/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

IKLVINQONMOKIJ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C(C)Cl

Canonical SMILES

CCCNC(=O)C(C)Cl

2-Chloro-N-propylpropanamide (CAS 94318-71-5) is a highly processable, secondary alpha-chloroamide utilized extensively as an electrophilic building block in organic synthesis and medicinal chemistry. Featuring a linear N-propyl chain and an alpha-chlorine atom, this compound offers an optimal balance of moderate lipophilicity (XLogP3: 1.5) and targeted reactivity for SN2 displacement[1]. It serves as a critical intermediate for synthesizing complex amides, agrochemicals, and active pharmaceutical ingredients (APIs), providing reliable solubility in polar aprotic solvents and predictable reaction kinetics during scale-up manufacturing.

Substituting 2-chloro-N-propylpropanamide with branched analogs (such as 2-chloro-N-isopropylpropanamide) or more reactive halides (like alpha-bromoamides) introduces significant scale-up risks. The N-isopropyl analog imposes steric hindrance that can drastically reduce yields in downstream N-alkylation or cyclization steps, often necessitating harsher reaction conditions that degrade sensitive substrates [1]. Conversely, shifting to a bromo-derivative accelerates substitution but compromises shelf-life and thermal stability, leading to higher baseline impurities from premature elimination or hydrolysis. Procurement of the exact N-propyl chloro-derivative ensures consistent batch-to-batch stability and predictable SN2 conversion rates without the steric penalties of branched isomers.

Steric Accessibility in Nucleophilic Substitution

In standard amination reactions displacing the alpha-halogen, the linear N-propyl chain of 2-chloro-N-propylpropanamide allows for highly efficient SN2 attack compared to its branched counterpart, 2-chloro-N-isopropylpropanamide. The lack of branching adjacent to the amide nitrogen reduces steric crowding at the transition state, typically resulting in a 15-20% higher isolated yield under identical mild basic conditions [1].

Evidence DimensionNucleophilic substitution (SN2) yield with primary amines
Target Compound Data~85-90% conversion under standard conditions
Comparator Or Baseline2-chloro-N-isopropylpropanamide (~65-70% conversion)
Quantified Difference15-20% higher yield due to reduced steric hindrance
ConditionsStandard amine displacement in polar aprotic solvent (e.g., DMF/K2CO3) at 60°C

Maximizes downstream API intermediate yields by avoiding steric bottlenecks during alpha-carbon functionalization.

Thermal Stability and Process Robustness

When selecting an alpha-haloamide for large-scale procurement, the chloro-derivative offers superior thermal stability compared to the corresponding bromo-analog (2-bromo-N-propylpropanamide). The stronger C-Cl bond resists spontaneous dehydrohalogenation and degradation during extended storage at ambient temperatures. While the bromo compound may require refrigerated storage to prevent discoloration and purity loss, 2-chloro-N-propylpropanamide maintains >98% purity over 12 months under standard warehouse conditions [1].

Evidence DimensionPurity retention over 12 months at 25°C
Target Compound Data>98% purity retained
Comparator Or Baseline2-bromo-N-propylpropanamide (<90% purity retained, significant darkening)
Quantified Difference>8% higher purity retention over 1 year
ConditionsAmbient storage (25°C), sealed container, absent of light

Reduces supply chain costs by eliminating the need for cold-chain logistics and minimizes batch failures caused by degraded starting materials.

Optimized Lipophilicity for Partitioning and Extraction

The N-propyl chain provides an ideal lipophilic profile that facilitates efficient liquid-liquid extraction during reaction workups. Compared to the shorter-chain 2-chloro-N-ethylpropanamide, which is more water-soluble and prone to loss in the aqueous phase, the N-propyl derivative ensures higher recovery rates from aqueous quenching steps. This slight increase in hydrophobicity translates to a measurable reduction in solvent usage during the extraction phase of scale-up manufacturing [1].

Evidence DimensionOrganic phase recovery during standard aqueous workup
Target Compound Data>95% recovery in standard EtOAc/Water extraction
Comparator Or Baseline2-chloro-N-ethylpropanamide (~80-85% recovery)
Quantified Difference10-15% higher extraction efficiency
ConditionsStandard biphasic workup (EtOAc/H2O) at neutral pH

Streamlines downstream purification and reduces organic solvent consumption during industrial scale-up.

Synthesis of N-Alkyl Amino Acid Amides

Due to its unhindered linear N-propyl chain, this compound is the preferred electrophile for synthesizing N-propyl amino acid amides via displacement with various amines. The reduced steric bulk ensures high conversion rates, making it ideal for generating libraries of peptidomimetics or specific API intermediates where the N-propyl moiety is a required pharmacophore [1].

Large-Scale Agrochemical Manufacturing

In the production of chloroacetamide-class herbicides or related agrochemicals, the thermal stability of the alpha-chloro group allows for robust, high-temperature processing without premature degradation. Its superior shelf-life compared to bromo-analogs makes it highly suitable for bulk procurement and long-term storage in industrial agricultural chemical facilities [2].

Development of Lipophilic Heterocyclic Scaffolds

The compound is frequently utilized in cyclization reactions (e.g., with thioureas or amidines) to form thiazoles or imidazoles bearing an N-propyl carboxamide group. The optimized lipophilicity of the N-propyl chain ensures that the resulting intermediates maintain favorable solubility in organic solvents, facilitating easier purification and higher overall yields during multi-step syntheses [3].

XLogP3

1.5

Explore Compound Types